molecular formula C12H14FNOS2 B2539140 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one CAS No. 1423888-22-5

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one

Cat. No. B2539140
M. Wt: 271.37
InChI Key: JCRAXNWKYNRKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one, also known as DTZE, is a chemical compound that belongs to the class of thiazepanes. It is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one may reduce neuronal excitability, leading to its anticonvulsant, anxiolytic, and antidepressant effects.

Biochemical And Physiological Effects

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. It also has well-defined pharmacological properties, which make it a useful tool for studying the GABAergic system. However, one limitation of 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one is that it has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

For the study of 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one include the study of its potential use in the treatment of other neurological disorders and the study of its potential use as a tool for studying the GABAergic system.

Synthesis Methods

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one can be synthesized through a multistep reaction. The first step involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. The second step involves the reaction of 3-fluorophenylacetyl chloride with 1,2,5-thiadiazepane to form 1-(3-fluorophenyl)-2-(1,2,5-thiadiazepan-5-yl)ethan-1-one. The final step involves the reduction of 1-(3-fluorophenyl)-2-(1,2,5-thiadiazepan-5-yl)ethan-1-one with sodium borohydride to form 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one.

Scientific Research Applications

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has been used in scientific research for its potential applications in the treatment of various diseases. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has also been studied for its potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

1-(1,2,5-dithiazepan-5-yl)-2-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-17-7-5-14/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAXNWKYNRKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one

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